molecular formula C8H11BClNO3 B595397 5-Chloro-2-isopropoxypyridine-3-boronic acid CAS No. 1217501-41-1

5-Chloro-2-isopropoxypyridine-3-boronic acid

Cat. No. B595397
M. Wt: 215.44
InChI Key: NMVYPCNDMPTZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-isopropoxypyridine-3-boronic acid is a chemical compound with the empirical formula C8H11BClNO3 . It is used as an intermediate in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-isopropoxypyridine-3-boronic acid can be represented by the SMILES string CC(OC1=NC=C(C=C1B(O)O)Cl)C and the InChI string 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 .


Physical And Chemical Properties Analysis

5-Chloro-2-isopropoxypyridine-3-boronic acid has a molecular weight of 215.44 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 215.0520511 g/mol . The topological polar surface area is 62.6 Ų .

Scientific Research Applications

  • Application in Positron Emission Tomography (PET) Radioligand Synthesis

    • Field : Medical Imaging
    • Summary : 5-Chloro-3-pyridineboronic acid is used as an intermediate in the preparation of the PET radioligand [11 C]MK-1064 . This radioligand is used in the imaging of the orexin-2 receptor .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Application in the Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064

    • Field : Biochemistry
    • Summary : 5-Chloro-3-pyridineboronic acid is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This compound is likely used in the study of the orexin system, which is involved in the regulation of sleep and wakefulness .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Application in Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Summary : 5-Chloro-2-isopropoxypyridine-3-boronic acid may be used in the catalytic protodeboronation of pinacol boronic esters . This process is part of a sequence that allows for the formal anti-Markovnikov alkene hydromethylation .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

The safety information for 5-Chloro-2-isopropoxypyridine-3-boronic acid indicates that it is classified as a combustible solid . The flash point is not applicable . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYPCNDMPTZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681583
Record name {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isopropoxypyridine-3-boronic acid

CAS RN

1217501-41-1
Record name B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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